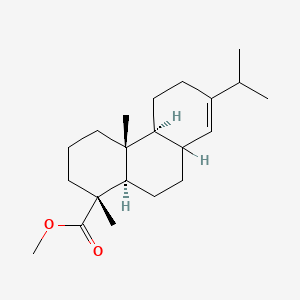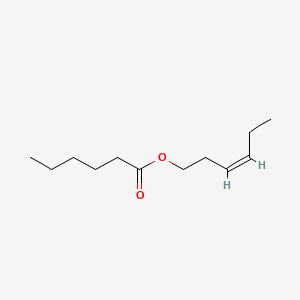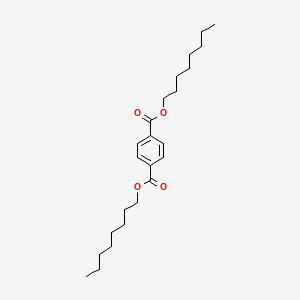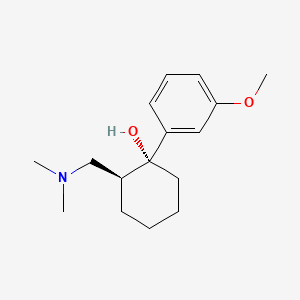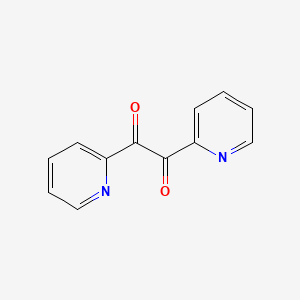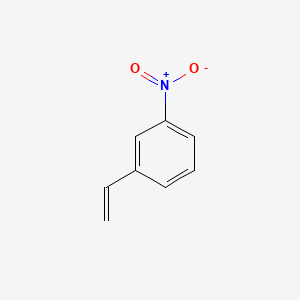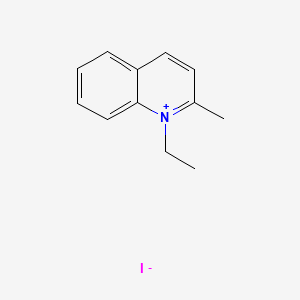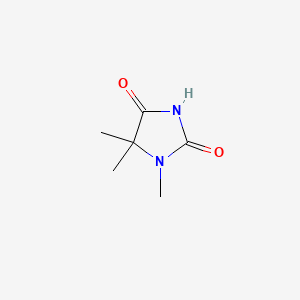
1,5,5-Trimethylimidazolidine-2,4-dione
Übersicht
Beschreibung
1,5,5-Trimethylimidazolidine-2,4-dione (TMD) is a highly versatile and useful organic compound that has a wide variety of applications in both scientific research and industry. TMD is a cyclic imidazolidine derivative of trimethylamine and is a colorless, odorless solid with a melting point of 120 °C. It is insoluble in water, but soluble in organic solvents. TMD has been widely studied for its various properties, such as its ability to act as a reducing agent and its ability to form complexes with metal ions. TMD has also been studied for its potential applications in a variety of scientific fields, such as in the synthesis of complex molecules, in the study of biological processes, and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-bromomethyl-1,5,5-trimethylimidazolidine-2,4-dione
1,5,5-Trimethylhydantoin can be used to synthesize 3-bromomethyl-1,5,5-trimethylimidazolidine-2,4-dione . This compound could have potential applications in organic synthesis and medicinal chemistry.
Z-selective Hydroamidation of Terminal Alkynes
This compound can act as a reactant for Z-selective hydroamidation of terminal alkynes with secondary amides and imides . This reaction is important in the synthesis of Z-alkenyl amides, which are found in biologically active compounds and natural products.
Synthesis of Selective Inhibitors of Hepatitis C Virus NS3 Serine Protease
1,5,5-Trimethylhydantoin can be used as a reactant for the synthesis of selective inhibitors of hepatitis C virus NS3 serine protease . These inhibitors could potentially be used in the treatment of Hepatitis C.
Stereoselective Addition of Imides to Alkynes
This compound can also be used as a reactant for the stereoselective addition of imides to alkynes . This reaction is useful in the synthesis of a variety of organic compounds.
Synthesis of Selective Angiotensin II AT2 Receptor Agonists
1,5,5-Trimethylhydantoin can be used in the synthesis of selective angiotensin II AT2 receptor agonists . These agonists could potentially be used in the treatment of hypertension and other cardiovascular diseases.
Synthesis of N-chlorohydantoins
This compound can be used in the synthesis of N-chlorohydantoins . N-chlorohydantoins are used as disinfectants and biocides due to their antimicrobial properties.
Wirkmechanismus
Target of Action
1,5,5-Trimethylhydantoin, also known as 1,5,5-Trimethylimidazolidine-2,4-dione or Hydantoin, 1,5,5-trimethyl-, is a non-isotopic internal standard
Mode of Action
It is known to be used in the synthesis of other compounds .
Biochemical Pathways
It is used as a reactant in the synthesis of selective inhibitors of hepatitis C virus NS3 serine protease and selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition .
Result of Action
It is known to be used as a reactant in chemical reactions .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Eigenschaften
IUPAC Name |
1,5,5-trimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2)4(9)7-5(10)8(6)3/h1-3H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYIPTYJBRGSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218642 | |
| Record name | 1,5,5-Trimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,5-Trimethylimidazolidine-2,4-dione | |
CAS RN |
6851-81-6 | |
| Record name | 1,5,5-Trimethyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6851-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,5-Trimethylimidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5,5-Trimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5,5-trimethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


